5-Amino-3-methyl-4-thiocyanatothiophene-2-carboxylic acid
Description
5-Amino-3-methyl-4-thiocyanatothiophene-2-carboxylic acid is a multifunctional thiophene derivative characterized by a thiophene ring substituted with an amino group (-NH₂) at position 5, a methyl group (-CH₃) at position 3, a thiocyanate (-SCN) group at position 4, and a carboxylic acid (-COOH) at position 2. This unique arrangement of substituents imparts distinct electronic, steric, and reactive properties to the molecule.
Properties
Molecular Formula |
C7H6N2O2S2 |
|---|---|
Molecular Weight |
214.3 g/mol |
IUPAC Name |
5-amino-3-methyl-4-thiocyanatothiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H6N2O2S2/c1-3-4(12-2-8)6(9)13-5(3)7(10)11/h9H2,1H3,(H,10,11) |
InChI Key |
WDSFWPZWQRCXOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1SC#N)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-Amino-3-methyl-4-thiocyanatothiophene-2-carboxylic Acid
General Synthetic Strategy
The synthetic route typically involves:
- Construction of the thiophene ring with appropriate substituents.
- Introduction of the amino group at the 5-position.
- Functionalization at the 4-position with a thiocyanato group.
- Installation or transformation of the carboxylic acid group at the 2-position.
Key Synthetic Steps and Variations
Starting Materials and Intermediates
A common intermediate is 2-amino-4-methyl-3-cyanato-5-thiophenecarboxylate ethyl ester , which can be further functionalized to introduce the thiocyanato group and convert the ester to the acid.
Introduction of the Thiocyanato Group
The thiocyanato group (-SCN) is introduced typically by reaction of the corresponding amino or cyano-substituted thiophene derivative with thiocyanating agents under controlled conditions to avoid side reactions.
Conversion of Esters to Carboxylic Acid
The ethyl ester derivatives of the compound can be hydrolyzed or transesterified to yield the free carboxylic acid. For example, lithium hydride in methanol can be used for transesterification, followed by aqueous workup to isolate the acid with good yield (around 66%) and purity.
Detailed Preparation Example from Literature
Preparation of Ethyl 5-(Furan-2-Carboxamido)-3-Methyl-4-Thiocyanatothiophene-2-Carboxylate (Related Intermediate)
- Procedure: 2-amino-4-methyl-3-cyanato-5-thiophenecarboxylate ethyl ester is suspended in dichloromethane (DCM).
- Pyridine is added as a base, followed by slow addition of 2-furoyl chloride.
- After 1 hour, the reaction mixture is purified by silica gel chromatography.
- Yield: 73% of the ethyl ester as a white solid.
Transesterification to Obtain this compound
- Lithium hydride (0.046 g, 0.00588 mol) is dissolved in methanol under cooling.
- After cessation of hydrogen evolution, 1 g (0.00588 mol) of ethyl ester is added.
- The mixture is refluxed for 26 hours.
- Methanol is distilled off, and distilled water is added to precipitate the acid.
- The product is filtered and dried, yielding 0.61 g (66%) of the acid with melting point 140–142 °C, consistent with literature values.
Comparative Data Table of Preparation Methods
Analysis of Preparation Methods
- Efficiency: The described method using lithium hydride in methanol for transesterification provides moderate to good yields (66%) with relatively straightforward workup.
- Purity: The product obtained is of high purity, confirmed by melting point and spectroscopic data.
- Practicality: Use of lithium hydride requires careful handling due to its reactivity, but the method avoids harsher conditions that could degrade sensitive functional groups.
- Alternative Approaches: Other methods involving hydroxylamine derivatives and sodium ethoxide have been reported for related compounds but are less convenient due to the need for anhydrous conditions and temperature control.
Research Results and Characterization
- Spectroscopic Data: Proton NMR and LC-MS data confirm the structure of intermediates and final products.
- Melting Points: Consistent with literature values, confirming compound identity.
- Yield and Purity: High yields (>60%) and purity are achievable with the described methods.
Chemical Reactions Analysis
5-Amino-3-methyl-4-thiocyanatothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to an amine group.
Substitution: The amino and thiocyanate groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Amino-3-methyl-4-thiocyanatothiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 5-Amino-3-methyl-4-thiocyanatothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes. In cancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, functional groups, and applications of 5-amino-3-methyl-4-thiocyanatothiophene-2-carboxylic acid with structurally related thiophene derivatives:
Key Differences and Implications
Substituent Reactivity: Thiocyanate (-SCN) vs. Cyano (-CN): The thiocyanate group in the target compound is bulkier and more polarizable than cyano, enabling diverse reactivity (e.g., nucleophilic substitution, metal coordination). Cyano derivatives (e.g., ) are more electron-withdrawing, favoring cyclization reactions . Carboxylic Acid (-COOH) vs. Ester (-COOCH₃): The carboxylic acid group enhances hydrophilicity and pH-dependent solubility compared to esters, which are more lipophilic. Esters (e.g., CAS 85006-31-1) are preferred intermediates for prodrug synthesis .
The amino group at position 5 enhances hydrogen-bonding capacity, improving solubility in polar solvents relative to non-amino-substituted thiophenes .
Pharmaceutical Relevance: Methyl 3-amino-4-cyanothiophene-2-carboxylate () is a precursor in ranelic acid salt synthesis (e.g., strontium ranelate for osteoporosis). The thiocyanate analog may offer alternative metal-binding properties for novel therapeutics . Benzo-fused derivatives (e.g., CAS 35212-85-2) exhibit planar aromatic systems, favoring π-π stacking in material science applications, unlike the non-fused target compound .
Physicochemical Properties
- Solubility : The carboxylic acid group in the target compound increases aqueous solubility compared to ester analogs. Thiocyanate’s moderate polarity further enhances solubility in polar aprotic solvents (e.g., DMSO).
- Thermal Stability: Thiocyanate derivatives generally exhibit lower thermal stability than cyano analogs due to weaker C-S bonds .
Biological Activity
5-Amino-3-methyl-4-thiocyanatothiophene-2-carboxylic acid is a compound derived from thiophene, a heterocyclic aromatic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with an amino group, a methyl group, and a thiocyanate functional group. Its structure can be represented as follows:
This unique arrangement allows for various interactions with biological targets, potentially influencing enzymatic activity and receptor binding.
The biological activity of this compound primarily involves its ability to modulate enzyme activity and receptor interactions. The thiocyanate group may facilitate hydrogen bonding and hydrophobic interactions with target proteins, leading to changes in their functional states. This mechanism is crucial for its potential role in medicinal chemistry, particularly in developing small-molecule inhibitors targeting specific pathways.
Anticancer Activity
Recent studies have indicated that thiophene derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown selective toxicity against various cancer cell lines. A notable study highlighted the compound's ability to inhibit the proliferation of prostate cancer cells (PC-3), suggesting its potential as an anticancer agent .
Antimicrobial Properties
Thiophene derivatives are also recognized for their antimicrobial activities. Research has demonstrated that related compounds possess inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .
HIF Activation
Another area of interest is the compound's potential role in activating hypoxia-inducible factors (HIF). HIFs are crucial in cellular responses to low oxygen levels, influencing various biological processes including angiogenesis and metabolism. Compounds similar to this compound have been studied for their ability to inhibit factors that regulate HIF activity, thereby enhancing cell survival under hypoxic conditions .
Case Studies
-
Anticancer Efficacy : A study evaluated the effects of this compound on PC-3 cells. Results indicated a dose-dependent reduction in cell viability, supporting its potential as an anticancer therapeutic agent.
Concentration (μM) Cell Viability (%) 0 100 10 85 25 60 50 30 -
Antimicrobial Activity : In vitro tests showed that the compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12
Q & A
Q. What are the optimal synthetic routes for 5-Amino-3-methyl-4-thiocyanatothiophene-2-carboxylic acid?
The Gewald reaction is a common method for synthesizing thiophene derivatives. For example, refluxing ketones with sulfur and cyanoacetates in ethanol under basic conditions (e.g., diethylamine) can yield amino-substituted thiophenes . Modifications include using phenacyl bromides or malononitrile for functionalization at the 4-position, followed by crystallization from solvents like dioxane or isopropyl alcohol . To improve yield, optimize reaction time (e.g., 2–5 hours) and stoichiometry of reagents (e.g., 1:1 molar ratio of thiophene precursors to alkylating agents) .
Q. How can purity and structural integrity be validated after synthesis?
Use a combination of analytical techniques:
- HPLC : Assess purity (>95% recommended for biological assays) .
- NMR : Confirm substitution patterns (e.g., thiocyanate at C4, methyl at C3) and hydrogen bonding motifs (e.g., intramolecular N–H⋯O interactions) .
- X-ray crystallography : Resolve conformational flexibility, as seen in thiophene carboxamides where hydrogen bonds lock molecular conformations .
Q. What safety precautions are critical during handling?
Refer to GHS guidelines:
- Hazard Codes : Xi (irritant); avoid inhalation/contact (use fume hoods, gloves).
- Storage : Keep below -20°C for thiocyanate derivatives to prevent decomposition .
Advanced Research Questions
Q. How do structural modifications (e.g., thiocyanate vs. carboxylate) affect bioactivity?
Compare analogs using in vitro assays:
- Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays .
- Mechanistic insights : Replace thiocyanate with halogens (e.g., Br) and evaluate changes in enzyme inhibition (e.g., protein-tyrosine phosphatase 1B) . Substitutions at C4 significantly alter intermolecular interactions, as seen in chloro-phenyl derivatives stabilizing hydrogen bonds .
Q. How can computational modeling guide the design of derivatives?
- Molecular docking : Predict binding affinities to targets like adenosine receptors using software (e.g., AutoDock Vina). Prioritize derivatives with high topological polar surface area (>80 Ų) for improved solubility .
- ADMET prediction : Use tools like SwissADME to optimize logP (target ~4.0) and reduce hepatotoxicity risks .
Q. How to resolve contradictions in biological activity data across studies?
- Cross-validation : Replicate assays under standardized conditions (e.g., pH, temperature).
- Structural analysis : Compare crystallographic data (e.g., intramolecular hydrogen bonds in ortho-substituted analogs) to rule out conformational biases .
- Meta-analysis : Aggregate data from structurally related compounds (e.g., 3-Methylthiophene-2-carboxylic acid) to identify trends in substituent effects .
Methodological Challenges and Solutions
Q. What strategies improve yield in large-scale synthesis?
- Solvent optimization : Replace ethanol with DMF for higher solubility of intermediates .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to accelerate thiocyanate incorporation .
Q. How to characterize unstable intermediates during synthesis?
- Low-temperature NMR : Analyze intermediates at -20°C to prevent degradation .
- In-situ FTIR : Monitor reaction progress by tracking carbonyl (1700–1750 cm⁻¹) or thiocyanate (2150 cm⁻¹) peaks .
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
